molecular formula C12H11NO2 B14445681 1-Cyano-3-phenylprop-2-en-1-yl acetate CAS No. 79265-03-5

1-Cyano-3-phenylprop-2-en-1-yl acetate

Cat. No.: B14445681
CAS No.: 79265-03-5
M. Wt: 201.22 g/mol
InChI Key: RFWLNUBUIPCBII-UHFFFAOYSA-N
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Description

1-Cyano-3-phenylprop-2-en-1-yl acetate is a chemical compound with the molecular formula C12H11NO2. It is an acetate ester derived from the condensation of cinnamyl alcohol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-phenylprop-2-en-1-yl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-3-phenylprop-2-en-1-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

79265-03-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1-cyano-3-phenylprop-2-enyl) acetate

InChI

InChI=1S/C12H11NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-8,12H,1H3

InChI Key

RFWLNUBUIPCBII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=CC1=CC=CC=C1)C#N

Origin of Product

United States

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